(E)-2-(4-chlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide
Description
(E)-2-(4-chlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H14ClN3O3S and its molecular weight is 351.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Studies
One area of research involves the synthesis of derivatives and their antimicrobial studies. For instance, compounds similar to the specified chemical have been synthesized and evaluated for their antimicrobial properties. This includes the development of thiazolidine and azetidine derivatives, which have shown moderate to good activity against gram-positive and gram-negative bacteria. Such studies are crucial in the discovery of new antimicrobial agents that could potentially be developed into drugs to combat resistant strains of bacteria (Patel, Mistry, & Desai, 2009).
Molecular Docking and Anticancer Activity
Another application is in the synthesis and molecular docking analysis of compounds for anticancer activity. Research has been conducted on the synthesis of compounds and their evaluation against specific cancer targets. Molecular docking studies help in understanding the potential of these compounds to interact with cancer-related enzymes or receptors, offering insights into their therapeutic potential (Sharma et al., 2018).
QSAR Studies for Antibacterial Agents
Quantitative Structure-Activity Relationship (QSAR) studies are another significant application. These studies involve analyzing the relationship between chemical structure variations of synthesized compounds and their antibacterial activities. Such research aids in the design of more effective antibacterial agents by understanding how structural changes affect biological activity (Desai et al., 2008).
Electroanalytical Applications
Research into the electroanalytical applications of related compounds, especially in the detection and quantification of pharmaceuticals, represents another vital area. For instance, poly(3,4-ethylenedioxythiophene) (PEDOT) films synthesized with various dopants have been studied for their electrocatalytical activity in the electrooxidation of acetaminophen, demonstrating the potential of such compounds in electrochemical sensors and analytical chemistry (Tsakova, Ilieva, & Filjova, 2015).
Properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c16-11-3-5-12(6-4-11)22-10-15(21)17-9-14(20)19-18-8-13-2-1-7-23-13/h1-8H,9-10H2,(H,17,21)(H,19,20)/b18-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKRFOPSYWRBKE-QGMBQPNBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)CNC(=O)COC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)CNC(=O)COC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324172 | |
Record name | 2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779598 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
391884-55-2 | |
Record name | 2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.